3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
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Overview
Description
“3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the formula C14H21BrClNO . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Physical and Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Scientific Research Applications
Chemical and Pharmacological Properties
- Paroxetine hydrochloride, a derivative closely related to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, is a selective serotonin reuptake inhibitor with documented physicochemical properties, spectroscopic data, and pharmacokinetics (Germann et al., 2013).
Metabolic Activity in Obese Rats
- A compound structurally similar to this compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has shown to reduce food intake and weight gain in obese rats, indicating potential applications in metabolic studies (Massicot et al., 1985).
Applications in Polymer Synthesis
- Novel trisubstituted ethylenes, including compounds with structural similarities to this compound, have been synthesized and copolymerized with styrene, suggesting potential applications in the field of polymer science (Kharas et al., 2016).
Structural Analysis and Stability
- The crystal and molecular structure of a compound similar to this compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been reported, offering insights into the stability and hydrogen bonding patterns of related compounds (Khan et al., 2013).
Potential Radiolabeled Probes
- Halogenated 4-(phenoxymethyl)piperidines, structurally analogous to this compound, have been explored as potential radiolabeled probes for σ-1 receptors, indicating possible applications in neuroimaging and receptor studies (Waterhouse et al., 1997).
Chiral Separation
- Enantiomeric resolution studies of compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, closely related to this compound, reveal the potential for chiral separation techniques in pharmaceutical analysis (Ali et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESFUYKCGPOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-59-6 |
Source
|
Record name | Piperidine, 3-[2-(4-bromo-3-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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